2-{5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
2-{5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-(4-ethoxyphenyl)-1H-pyrazole.
Formation of the Oxadiazole Ring: The pyrazole derivative is then reacted with cyanogen bromide and sodium methoxide to form the 1,2,4-oxadiazole ring.
Coupling with Pyridine: Finally, the oxadiazole derivative is coupled with 2-bromopyridine in the presence of a palladium catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-{5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory applications or DNA topoisomerase in anticancer applications.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
- 2-(2-Ethoxyphenyl-5-sulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one
Uniqueness
2-{5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three distinct heterocyclic rings, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15N5O2/c1-2-24-13-8-6-12(7-9-13)15-11-16(22-21-15)18-20-17(23-25-18)14-5-3-4-10-19-14/h3-11H,2H2,1H3,(H,21,22) |
InChI Key |
UMMJQVMTNGAFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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